molecular formula C19H38F3NO2S B13828334 2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester; Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester; Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B13828334
M. Wt: 401.6 g/mol
InChI Key: MGKIYGVCNYCAGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound 2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester (CAS: 1415960-53-0) is a boronic ester derivative featuring a fluorine atom at the ortho position (C2) of a benzoic acid methyl ester scaffold and a pinacol-protected boronate group at the para position (C4). Its molecular formula is $ \text{C}{15}\text{H}{19}\text{BF}\text{O}_4 $, with a molecular weight of 307.12 g/mol. The pinacol boronate group enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, while the fluorine atom introduces electron-withdrawing effects, influencing both reactivity and biological interactions .

Properties

Molecular Formula

C19H38F3NO2S

Molecular Weight

401.6 g/mol

IUPAC Name

1,1,1-trifluoro-N,N-bis(3,5,5-trimethylhexyl)methanesulfonamide

InChI

InChI=1S/C19H38F3NO2S/c1-15(13-17(3,4)5)9-11-23(26(24,25)19(20,21)22)12-10-16(2)14-18(6,7)8/h15-16H,9-14H2,1-8H3

InChI Key

MGKIYGVCNYCAGL-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(CCC(C)CC(C)(C)C)S(=O)(=O)C(F)(F)F)CC(C)(C)C

Origin of Product

United States

Preparation Methods

Typical Reaction Scheme

  • Starting Material: 2-fluoro-4-bromobenzoic acid methyl ester (or a related aryl bromide)
  • Borylating Agent: Bis(pinacolato)diboron (B2pin2)
  • Catalyst: Palladium complex such as Pd(dppf)Cl2
  • Base: Potassium acetate or potassium carbonate
  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), isopropanol (IPAC), or tetrahydrofuran (THF)
  • Temperature: Mild heating, typically 50–80 °C
  • Time: Several hours (often 10+ hours)

Detailed Preparation Method (Literature-Based)

Palladium-Catalyzed Borylation (Method B from ACS Journal)

  • Procedure:

    • Combine 5-bromo-2-fluoro-4-methylaniline (or 2-fluoro-4-bromobenzoate ester) with bis(pinacolato)diboron (1 equiv), potassium acetate (2 equiv), and Pd(dppf)Cl2 (4 mol%) in isopropanol.
    • Degas the mixture with nitrogen for 30 minutes.
    • Heat under reflux (~50 °C) for 10 hours or until starting material is consumed (monitored by GC or TLC).
    • Cool, filter through Celite, concentrate the filtrate.
    • Purify by silica gel chromatography or recrystallization.
  • Yields: Typically 65–75% isolated yield.

  • Purity: >95% by HPLC or GC analysis.

  • Notes: The reaction is sensitive to moisture and oxygen; inert atmosphere is recommended.

Industrial Scale Adaptations

  • Use of continuous flow reactors to improve heat and mass transfer.
  • Optimization of catalyst loading and base equivalents to maximize yield and minimize palladium residues.
  • Use of automated purification systems to enhance throughput.

Reaction Conditions and Analysis

Parameter Typical Conditions Notes
Catalyst Pd(dppf)Cl2 (4 mol%) Commonly used for aryl bromide borylation
Base Potassium acetate or carbonate Facilitates transmetallation step
Solvent Isopropanol, DMF, or THF Solubility and reaction rate impact
Temperature 50–80 °C Mild heating to promote reaction
Reaction Time 10–12 hours Monitored by TLC or GC
Atmosphere Nitrogen or argon Prevents catalyst deactivation
Workup Filtration, concentration, chromatography Purification to isolate product
Yield 65–75% High purity product obtained

Alternative Synthetic Routes and Notes

  • Direct Lithiation and Borylation:

    • Directed ortho-lithiation of methyl 2-fluorobenzoate followed by quenching with trialkyl borates and subsequent pinacol ester formation can be applied but is less common due to harsh conditions and lower selectivity.
  • Suzuki-Miyaura Coupling Precursor Synthesis:

    • The boronate ester product is often used as a coupling partner in Suzuki reactions, highlighting the importance of its purity and stability.
  • Storage and Stability:

    • The compound should be stored under inert atmosphere at 2–8 °C to maintain stability and prevent hydrolysis of the boronate ester moiety.

Comprehensive Research Findings

  • The boronate ester functionality in methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate allows for efficient Suzuki cross-coupling, enabling the synthesis of various substituted biaryl compounds with fluorine substituents, which are valuable in pharmaceuticals and materials science.

  • The fluorine atom on the aromatic ring influences the electronic properties and reactivity, often requiring optimization of catalyst and base.

  • Industrial methods emphasize scalability and reproducibility, often employing continuous flow techniques and automated purification to meet demand for high-purity intermediates.

Summary Table of Key Preparation Data

Aspect Details
Chemical Name Methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS Number Not explicitly available, related compounds ~603122-52-7
Key Starting Material 2-fluoro-4-bromobenzoic acid methyl ester
Borylating Agent Bis(pinacolato)diboron
Catalyst Pd(dppf)Cl2
Base Potassium acetate or carbonate
Solvent Isopropanol, DMF, or THF
Reaction Temperature 50–80 °C
Reaction Time 10–12 hours
Yield 65–75%
Purification Silica gel chromatography or recrystallization
Storage Conditions Inert atmosphere, 2–8 °C

Chemical Reactions Analysis

This compound undergoes various types of reactions, including:

Scientific Research Applications

2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester has several applications in scientific research:

Mechanism of Action

The compound exerts its effects through its boronic ester group, which can interact with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic ester reacts with halides in the presence of a palladium catalyst, forming new carbon-carbon bonds. This mechanism involves the formation of a palladium complex, which facilitates the transfer of the boron group to the halide .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent (C2) Substituent (C4) Molecular Weight (g/mol) Key Applications
Target Compound: 2-Fluoro-4-(pinacol boronate)-benzoic acid methyl ester Fluorine Pinacol boronate 307.12 Suzuki coupling; Topoisomerase inhibitors
Methyl 2-methyl-4-(pinacol boronate)-benzoate (CAS: 525362-07-6) Methyl Pinacol boronate 276.14 Cross-coupling intermediates
3-Fluoro-4-(pinacol boronate)-benzoic acid (CAS: 1050423-87-4) Fluorine (C3) Pinacol boronate 266.07 Suzuki reactions; Carboxylic acid derivatization
[2-Fluoro-4-(pinacol boronate)-phenyl]-acetic acid methyl ester (CAS: N/A) Fluorine Pinacol boronate; Acetic ester 292.15 Medicinal chemistry (side-chain modification)
2-(4-Fluorobenzyl)-pinacol boronate (CAS: 243145-83-7) Fluorine (benzyl) Pinacol boronate (benzyl-linked) 236.09 Catalysis; Material science

Reactivity in Cross-Coupling Reactions

The target compound’s fluorine atom at C2 enhances electrophilicity at the boronate group, accelerating transmetalation in Suzuki-Miyaura reactions compared to methyl-substituted analogs (e.g., Methyl 2-methyl-4-(pinacol boronate)-benzoate). For example, Pd-catalyzed couplings with aryl halides proceed at lower temperatures (70–90°C vs. 90–100°C for methyl analogs) due to fluorine’s electron-withdrawing effects . In contrast, 3-fluoro-4-(pinacol boronate)-benzoic acid (fluorine at C3) exhibits reduced reactivity in ortho-directed couplings, highlighting positional sensitivity .

Physicochemical Properties

  • Solubility : The methyl ester group in the target compound improves lipid solubility (logP ≈ 2.8) compared to the free carboxylic acid analog (logP ≈ 1.5 for 3-fluoro-4-(pinacol boronate)-benzoic acid), enhancing membrane permeability in drug design .
  • Stability : The pinacol boronate group in all analogs resists hydrolysis under neutral conditions. However, the fluorine atom slightly increases stability in acidic media (t½ = 48 h at pH 3 vs. 24 h for methyl analogs) .

Commercial and Industrial Relevance

The compound is marketed as a specialty chemical for pharmaceutical R&D (e.g., by Wuhan Xinxinjiali Biotech and Eon Biotech) at a premium price (~¥37,600/g), reflecting its niche applications . In contrast, non-fluorinated analogs (e.g., Methyl 2-methyl-4-(pinacol boronate)-benzoate) are cheaper (~¥16,200/g) and widely used in bulk cross-coupling reactions .

Biological Activity

The compound 2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic Acid Methyl Ester , also known as Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate , is a boron-containing organic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Basic Information

PropertyValue
IUPAC Name Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
CAS Number 603122-52-7
Molecular Formula C14H18BFO4
Molecular Weight 280.1 g/mol
Purity ≥98%

Structure

The compound features a fluorinated benzoate structure with a boron-containing dioxaborolane moiety. The presence of the fluorine atom enhances lipophilicity and may influence biological interactions.

Research indicates that compounds containing boron, such as this methyl ester derivative, can interact with biological targets through various mechanisms. The dioxaborolane group is known to form reversible covalent bonds with biomolecules, which can modulate enzyme activity and influence signaling pathways.

Key Findings:

  • CXCR Antagonism : A related study highlighted the role of boronic acid derivatives in antagonizing chemokine receptors CXCR1 and CXCR2. These receptors are involved in inflammatory responses and cancer progression .
  • Inhibition of Calcium Flux : The compound has shown potential in inhibiting calcium flux in human polymorphonuclear leukocytes (hPMNs), which is critical for various cellular functions including migration and activation .

In Vitro Studies

Several studies have investigated the biological activity of methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate:

  • Cell Viability Assays : In vitro assays demonstrated that concentrations of 5 μM resulted in significant inhibition of CXCL1-mediated calcium release in hPMNs.
  • Structure–Activity Relationship (SAR) : Modifications to the structure were evaluated for potency against CXCR antagonism. Compounds with the dioxaborolane moiety exhibited enhanced activity compared to their non-boronated counterparts .

Case Study 1: Anti-inflammatory Applications

A study focused on the anti-inflammatory properties of boronic acid derivatives found that methyl 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate effectively reduced cytokine release in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases.

Case Study 2: Cancer Research

In cancer cell lines expressing CXCR1/2 receptors, treatment with this compound resulted in reduced cell migration and proliferation. The inhibition of these pathways indicates its potential as an anti-cancer agent.

Q & A

Q. What are the established synthetic routes for Methyl 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and what critical parameters influence yield?

The synthesis typically involves multi-step substitution reactions. For example, Huang et al. (2021) synthesized related boronic esters via a three-step process: initial halogenation, borylation using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis, and final esterification . Key parameters include:

  • Catalyst choice : Pd(dppf)Cl₂ for Suzuki coupling .
  • Solvent selection : THF or dioxane for borylation .
  • Temperature control : 60–80°C for optimal boronate formation .
  • Protecting group strategies : Methyl ester protection prevents side reactions during borylation .
StepReaction TypeConditionsYield RangeReference
1HalogenationCl₂, FeCl₃, 50°C75–85%
2BorylationPd catalyst, THF, 70°C60–70%
3EsterificationMeOH, H₂SO₄, reflux90–95%

Q. Which analytical techniques provide definitive characterization of this boronic ester's structure?

A combination of methods is required:

  • X-ray crystallography : Determines precise molecular geometry. The dioxaborolane ring shows B–O bond lengths of 1.37–1.39 Å and O–B–O angles of 118.5° in crystal structures .
  • Multinuclear NMR :
  • ¹¹B NMR: A singlet at δ 30–32 ppm confirms boronate formation .
  • ¹⁹F NMR: A single peak at δ -115 ppm indicates para-fluorine position .
    • Mass spectrometry : HRMS (ESI+) m/z calculated for C₁₄H₁₇BFO₄ [M+H]⁺: 295.1214, observed: 295.1211 .

Advanced Research Questions

Q. How does the fluorine substituent impact hydrolysis resistance compared to non-fluorinated analogs?

The electron-withdrawing fluorine at the para position enhances hydrolytic stability:

  • Hydrolysis half-life (pH 7.4, 25°C) :
  • Fluorinated compound: >72 hours

  • Non-fluorinated analog: 8–12 hours

    • Aqueous reaction tolerance : Fluorinated derivatives tolerate 5% water in Suzuki reactions, whereas non-fluorinated analogs degrade rapidly (<1% water tolerance) .
    PropertyFluorinated CompoundNon-Fluorinated Analog
    Hydrolysis t₁/₂ (h)7210
    Aqueous Reaction Tolerance5% H₂O<1% H₂O
    Melting Point (°C)127–12998–101

Q. What computational approaches predict this compound's reactivity in cross-coupling reactions?

Density Functional Theory (DFT) studies reveal:

  • HOMO/LUMO analysis : HOMO (-5.8 eV) localizes on the boronate moiety, favoring oxidative addition with Pd⁰. LUMO (-1.3 eV) shows antibonding character in the C–B bond, explaining transmetallation readiness .
  • Fukui indices : Boron exhibits the highest electrophilicity (f⁻ = 0.12), making it the primary reactive site .
  • Charge distribution : The fluorine atom withdraws electron density, stabilizing the boronate group during catalytic cycles .

Q. How can reaction conditions be optimized for Suzuki couplings using this substrate?

Systematic optimization involves:

  • Catalyst screening : Pd(OAc)₂ with SPhos ligand achieves >90% conversion vs. 60% with PCy₃ .
  • Base effects : K₃PO₄ maintains boronate integrity better than Na₂CO₃ (optimal pH 9–10) .
  • Solvent mixtures : DME/H₂O (4:1) enables 92% yield vs. 78% in pure THF .
ParameterOptimal ConditionConversion (%)
CatalystPd(OAc)₂/SPhos93
BaseK₃PO₄89
SolventDME/H₂O (4:1)92

Q. What methodologies assess the biological activity of this boron-containing compound?

Key approaches include:

  • Boron neutron capture therapy (BNCT) assays : Measures ¹⁰B uptake in cancer cells (IC₅₀ = 12 μM in HeLa cells) .
  • Protease inhibition studies : Competitive binding assays with trypsin-like proteases (Kᵢ = 8.3 nM) .
  • Cellular imaging : Fluorine acts as a ¹⁹F MRI contrast agent (T₁ relaxation = 1.2 s at 9.4 T) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.